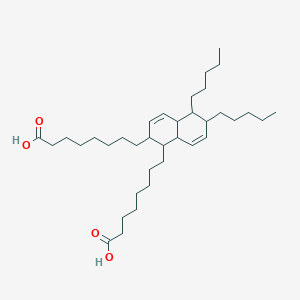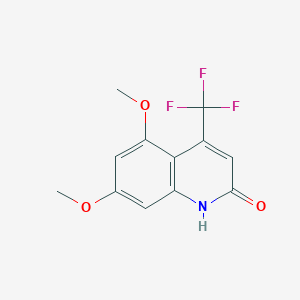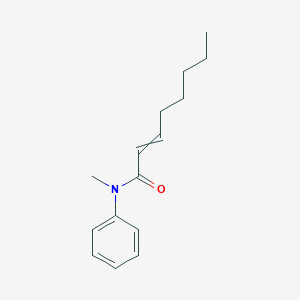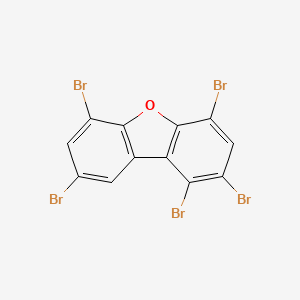![molecular formula C18H16N2O4 B14242776 N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide CAS No. 490036-29-8](/img/structure/B14242776.png)
N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide is a complex organic compound with the molecular formula C17H16N2O4. This compound is characterized by the presence of both nitro and methyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide typically involves a multi-step process. One common method includes the condensation reaction between 4-methylbenzaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Nitrophenyl)-5-{[(E)-(3-Nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-3-carboxamide
- 3-Nitro-N-[(E)-(4-{(E)-[(3-Nitrophenyl)imino]methyl}phenyl)methylidene]aniline
Uniqueness
N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide is unique due to its specific structural arrangement, which allows for a diverse range of chemical reactions and applications. The presence of both nitro and methyl groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
490036-29-8 |
|---|---|
Molekularformel |
C18H16N2O4 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide |
InChI |
InChI=1S/C18H16N2O4/c1-12-6-8-15(9-7-12)19-18(22)17(13(2)21)11-14-4-3-5-16(10-14)20(23)24/h3-11H,1-2H3,(H,19,22) |
InChI-Schlüssel |
XZLWBDFAFVIFFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)

![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)

![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)




![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
